4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
4-Chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro-substituted pyridine core, a phenyl group at position 1, and a carboxamide moiety at position 3. The acetamidosulfonylphenyl group at the N-terminus distinguishes it from structurally related compounds, conferring unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c1-13-19-20(23)18(12-24-21(19)28(26-13)16-6-4-3-5-7-16)22(30)25-15-8-10-17(11-9-15)33(31,32)27-14(2)29/h3-12H,1-2H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERFHFDQLGEMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article discusses its biological activity, including anticancer properties, potential as an antimicrobial agent, and other therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colorectal cancer).
- IC50 Values : The compound exhibited an IC50 of approximately 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
The mechanism of action involves cell cycle arrest and apoptosis induction:
- Cell Cycle Arrest : The compound caused S-phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells.
- Apoptosis : Significant levels of both early and late apoptosis were observed in treated HeLa cells compared to control groups .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Target Pathogen : Mycobacterium tuberculosis.
- Mechanism : The compound acts as an inhibitor of pantothenate synthetase, a crucial enzyme for coenzyme A synthesis in bacteria .
- Activity Results : Preliminary findings suggest that derivatives with similar structures exhibit promising antituberculotic activity .
Other Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold has been associated with various therapeutic effects:
- CNS Disorders : Potential use in treating Alzheimer's disease and other neurodegenerative conditions .
- Inflammation and Pain Management : Some derivatives are known to inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group at C(4) | Enhances anticancer potency |
| Acetamidosulfonyl Group | Increases solubility and bioavailability |
| Methyl Group at C(3) | Modulates interaction with target enzymes |
Case Study 1: Anticancer Activity
A recent study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. The most active compound demonstrated a significant reduction in cell viability across multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimycobacterial Activity
Another investigation focused on the synthesis of derivatives aimed at combating drug-resistant strains of Mycobacterium tuberculosis. The lead compound displayed potent inhibitory activity against the pathogen in vitro, suggesting potential for further development into a therapeutic agent.
Scientific Research Applications
Anticoagulant Activity
Research has indicated that compounds similar to 4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can act as inhibitors of factor Xa, an essential component in the coagulation cascade. Such inhibitors are crucial in the prevention and treatment of thromboembolic disorders. A patent (CN1272107A) highlights its potential as a factor Xa inhibitor for treating conditions such as deep vein thrombosis and pulmonary embolism .
Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. Compounds containing sulfonamide groups have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .
Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of factor Xa activity. These studies often utilize assays measuring the time taken for clot formation in plasma samples treated with the compound compared to controls .
Toxicological Assessments
Toxicological evaluations are essential for assessing the safety profile of new compounds. Studies have shown that certain derivatives exhibit low toxicity in mammalian cell lines, suggesting a favorable safety margin for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects on Solubility: The acetamidosulfonyl group in the target compound likely enhances aqueous solubility compared to analogs with non-polar groups (e.g., dihydrobenzodioxin in Z17) .
- Fluorine substituents (e.g., in 3d) increase metabolic stability .
- Aromatic Diversity: The 4-(acetamidosulfonyl)phenyl group may facilitate hydrogen bonding in biological systems, unlike methoxy or cyano groups in other derivatives .
Physicochemical and Crystallographic Insights
- Crystallography: Pyrazolo[3,4-b]pyridine cores (e.g., ) exhibit planarity with π-π stacking. The acetamidosulfonyl group may introduce additional hydrogen bonds, altering crystal packing and solubility .
- Lipophilicity: The target compound’s ClogP is estimated to be lower than analogs with fluorophenyl or trifluoromethyl groups (e.g., ), favoring improved solubility .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. A general approach includes:
- Step 1: Condensation of 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde with cyanoacetamide in ethanol under reflux with catalytic piperidine to form the pyridine ring .
- Step 2: Introduction of the acetamidosulfonyl group via nucleophilic substitution or coupling reactions. For example, reacting with 4-(acetamidosulfonyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification: Recrystallization (ethanol or DMF/water mixtures) and chromatography (silica gel, ethyl acetate/hexane) are critical for isolating intermediates and the final product.
Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Basic: How to characterize this compound using spectroscopic techniques?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- X-ray Crystallography: Use single-crystal X-ray diffraction (SCXRD) to unambiguously determine the structure. Refinement with SHELXL (via Olex2 or similar software) resolves ambiguities in bond lengths, angles, and stereochemistry .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For example, calculate ¹³C shifts at the B3LYP/6-311+G(d,p) level .
- Dynamic NMR: Apply variable-temperature ¹H NMR to study tautomerism or conformational exchange in solution .
Advanced: How to design biological activity assays targeting kinase inhibition?
Answer:
- Target Selection: Prioritize kinases based on structural analogs (e.g., tyrosine kinases, as seen in pyrazolo[3,4-b]pyridine derivatives ).
- In Vitro Assays:
- Molecular Docking: Perform docking studies (AutoDock Vina, Schrödinger) with kinase crystal structures (PDB: e.g., 1M17 for EGFR) to predict binding modes .
Advanced: How to analyze crystal packing and intermolecular interactions?
Answer:
- SCXRD Analysis:
- Identify intramolecular interactions : O–H···O (S(6) motif) and C–H···N bonds stabilize the planar pyrazolo[3,4-b]pyridine core .
- Intermolecular interactions : π–π stacking between pyridine rings (distance ~3.5–4.0 Å) and C–H···π interactions form columnar stacks .
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., using CrystalExplorer) to map H-bonding (N–H···O) and van der Waals contacts .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation:
- Biological Testing: Compare IC₅₀ values across analogs in kinase inhibition assays. For example, Z17 (a structural analog) showed altered activity due to dihydrodioxin substitution .
- QSAR Modeling: Develop 2D/3D-QSAR models (e.g., CoMFA) using biological data to predict optimal substituents .
Advanced: How to address low solubility in pharmacokinetic studies?
Answer:
- Salt Formation: Explore hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the carboxamide or sulfonamide positions .
- Nanoparticle Formulation: Use PLGA or liposomal encapsulation to improve bioavailability .
Advanced: What strategies mitigate synthetic byproducts during scale-up?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
